molecular formula C6H6BrClN2 B6199588 1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole CAS No. 2694728-96-4

1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole

Cat. No.: B6199588
CAS No.: 2694728-96-4
M. Wt: 221.5
InChI Key:
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Description

1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely used in pharmaceuticals, agrochemicals, and other industrial applications due to their unique structural features and reactivity .

Preparation Methods

The synthesis of 1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, organometallic reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological properties.

Properties

CAS No.

2694728-96-4

Molecular Formula

C6H6BrClN2

Molecular Weight

221.5

Purity

95

Origin of Product

United States

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